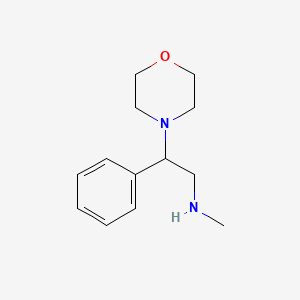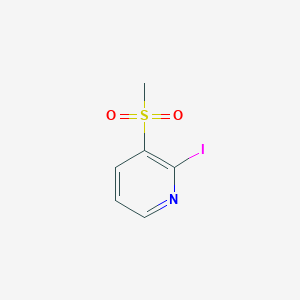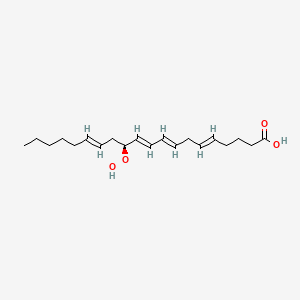
(5E,8E,10E,12S,14E)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12(S)-Hydroperoxyeicosatetraenoic acid, commonly known as 12(S)-HPETE, is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
12(S)-Hydroperoxyeicosatetraenoic acid is typically synthesized through the enzymatic oxidation of arachidonic acid by 12-lipoxygenase. This enzyme specifically introduces a hydroperoxide group at the 12th carbon of arachidonic acid, resulting in the formation of 12(S)-Hydroperoxyeicosatetraenoic acid.
Industrial Production Methods
Industrial production of 12(S)-Hydroperoxyeicosatetraenoic acid involves large-scale enzymatic reactions using purified 12-lipoxygenase. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature, pH, and substrate concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
12(S)-Hydroperoxyeicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE).
Reduction: The hydroperoxide group can be reduced to a hydroxyl group.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species or specific oxidizing agents.
Reduction: Commonly uses reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Requires specific catalysts or reagents depending on the desired substitution.
Major Products
12(S)-Hydroxyeicosatetraenoic acid (12(S)-HETE): Formed through the reduction of 12(S)-Hydroperoxyeicosatetraenoic acid.
Various substituted eicosanoids: Resulting from substitution reactions.
Applications De Recherche Scientifique
12(S)-Hydroperoxyeicosatetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive lipids.
Biology: Studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cancer, and cardiovascular disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research.
Mécanisme D'action
12(S)-Hydroperoxyeicosatetraenoic acid exerts its effects primarily through its interaction with specific receptors and enzymes. It acts as a signaling molecule, modulating various cellular pathways involved in inflammation, immune response, and cell proliferation. The molecular targets include peroxisome proliferator-activated receptors (PPARs) and other eicosanoid receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5(S)-Hydroperoxyeicosatetraenoic acid (5(S)-HPETE)
- 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HPETE)
- Leukotrienes : Derived from 5(S)-Hydroperoxyeicosatetraenoic acid.
Uniqueness
12(S)-Hydroperoxyeicosatetraenoic acid is unique due to its specific position of the hydroperoxide group, which confers distinct biological activities compared to other hydroperoxyeicosatetraenoic acids. Its role in modulating specific signaling pathways and its potential therapeutic applications make it a compound of significant interest in research and industry.
Propriétés
Formule moléculaire |
C20H32O4 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5E,8E,10E,12S,14E)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7+,11-8+,13-10+,17-14+/t19-/m0/s1 |
Clé InChI |
ZIOZYRSDNLNNNJ-XMWPZNECSA-N |
SMILES isomérique |
CCCCC/C=C/C[C@@H](/C=C/C=C/C/C=C/CCCC(=O)O)OO |
SMILES canonique |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


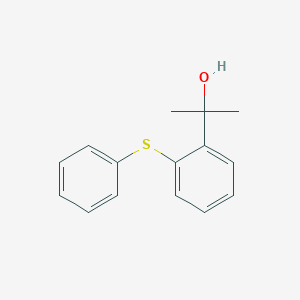
![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)
![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)
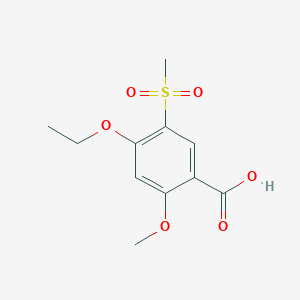
![6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13884898.png)
![2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one](/img/structure/B13884903.png)
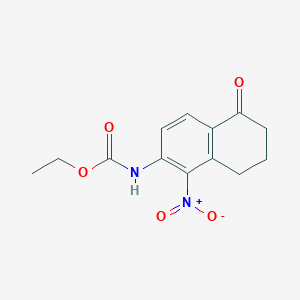
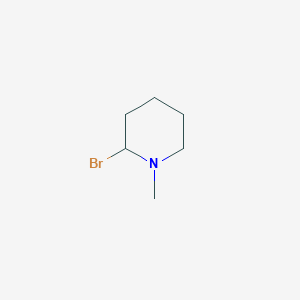


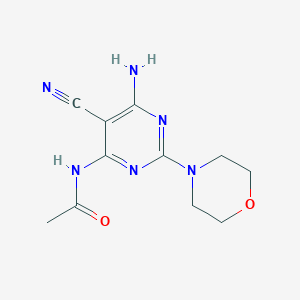
![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)
